4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine
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Overview
Description
4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring attached to a pyrazine ring, further substituted with a trimethylpyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The pyrazine ring can be synthesized via nucleophilic addition-elimination reactions with appropriate hydrazine derivatives . The final step involves the coupling of the pyrazine ring with the morpholine ring under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole and pyrazine oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or alkylated pyrazine derivatives.
Scientific Research Applications
4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid
- 3,5-Dimethyl-1H-pyrazole-4-boronic acid hydrochloride
- 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine is unique due to its combined structural features of pyrazole, pyrazine, and morpholine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19N5O |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-[3-(3,4,5-trimethylpyrazol-1-yl)pyrazin-2-yl]morpholine |
InChI |
InChI=1S/C14H19N5O/c1-10-11(2)17-19(12(10)3)14-13(15-4-5-16-14)18-6-8-20-9-7-18/h4-5H,6-9H2,1-3H3 |
InChI Key |
RAYVSMZFCPEGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=CN=C2N3CCOCC3)C |
Origin of Product |
United States |
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